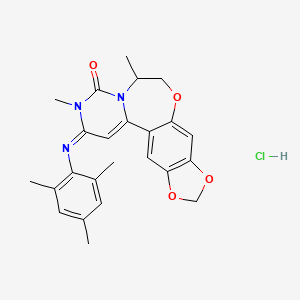
9H-(1,3)Dioxolo(4,5-h)pyrimido(1,6-d)(1,4)benzoxazepin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-(1,3)Dioxolo(4,5-h)pyrimido(1,6-d)(1,4)benzoxazepin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- is a complex organic compound with the molecular formula C24H26ClN3O4. This compound is known for its unique structure, which includes a dioxolo ring fused with a pyrimido and benzoxazepin ring system.
Métodos De Preparación
The synthesis of 9H-(1,3)Dioxolo(4,5-h)pyrimido(1,6-d)(1,4)benzoxazepin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the dioxolo ring, followed by the formation of the pyrimido and benzoxazepin rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives .
Aplicaciones Científicas De Investigación
9H-(1,3)Dioxolo(4,5-h)pyrimido(1,6-d)(1,4)benzoxazepin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with various pharmacological properties. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in cancer research, it may inhibit the activity of certain kinases involved in cell proliferation .
Comparación Con Compuestos Similares
When compared to similar compounds, 9H-(1,3)Dioxolo(4,5-h)pyrimido(1,6-d)(1,4)benzoxazepin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride stands out due to its unique structure and diverse applications. Similar compounds include other benzoxazepin derivatives and dioxolo-containing molecules.
Propiedades
Número CAS |
108446-05-5 |
|---|---|
Fórmula molecular |
C24H26ClN3O4 |
Peso molecular |
455.9 g/mol |
Nombre IUPAC |
5,8-dimethyl-4-(2,4,6-trimethylphenyl)imino-10,14,16-trioxa-5,7-diazatetracyclo[9.7.0.02,7.013,17]octadeca-1(18),2,11,13(17)-tetraen-6-one;hydrochloride |
InChI |
InChI=1S/C24H25N3O4.ClH/c1-13-6-14(2)23(15(3)7-13)25-22-9-18-17-8-20-21(31-12-30-20)10-19(17)29-11-16(4)27(18)24(28)26(22)5;/h6-10,16H,11-12H2,1-5H3;1H |
Clave InChI |
HJAVDYDRZHCCIC-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=CC3=C(C=C2C4=CC(=NC5=C(C=C(C=C5C)C)C)N(C(=O)N14)C)OCO3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




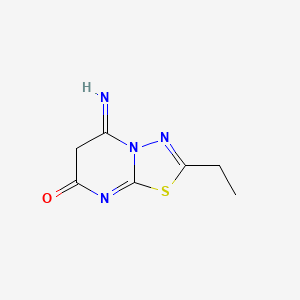
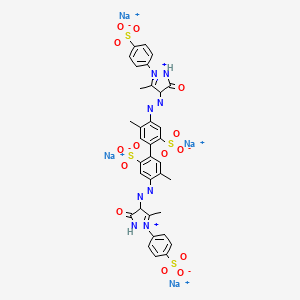
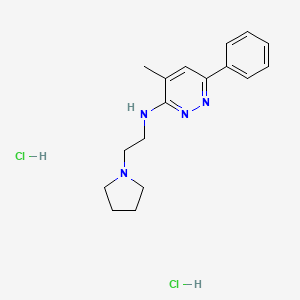
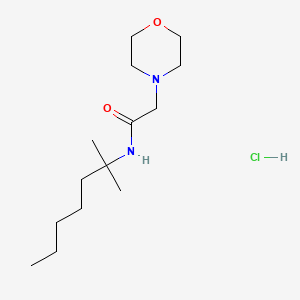
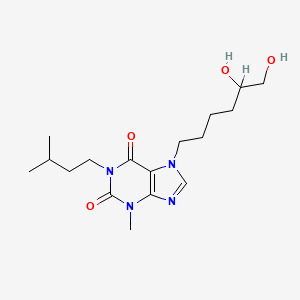
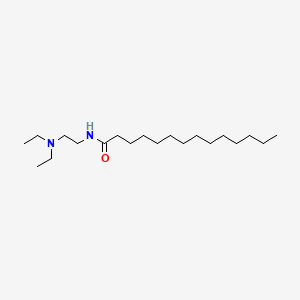

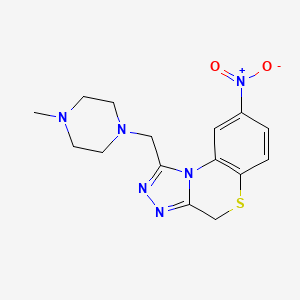
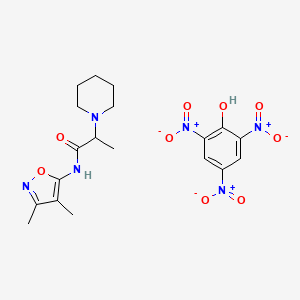
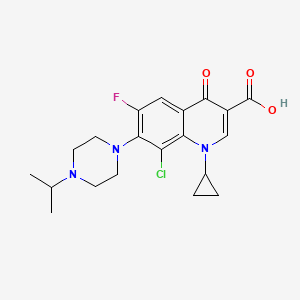

![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
